molecular formula Bi B076734 Bismuth-210 CAS No. 14331-79-4

Bismuth-210

Cat. No. B076734
CAS RN: 14331-79-4
M. Wt: 209.98412 g/mol
InChI Key: JCXGWMGPZLAOME-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06040457

Procedure details

1.5 g of 2-n-butyl-5-hydroxymethylimidazole, 1.5 g of dodecane as internal GC standard, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 20 g of isobutyl methyl ketone and 2.5 g of 1.6 percent strength NaOH solution were heated to about 58° C. with stirring. At 58° to 64° C., 2.9 g of 15.7 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The yield was determined by GC (internal standard). The reaction yield was 88.2 percent (6.75 percent of starting material).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4].CCCCCCCCCCCC.[Bi].[OH-].[Na+].OO>[Pt].CC(CC(C)C)=O>[CH2:1]([C:5]1[NH:6][C:7]([CH:10]=[O:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCC)C=1NC(=CN1)CO
Name
Quantity
1.5 g
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
20 g
Type
solvent
Smiles
CC(=O)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the H2O phase was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the product crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The reaction yield was 88.2 percent (6.75 percent of starting material)

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1NC(=CN1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.